N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

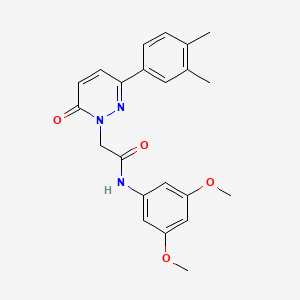

N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-derived acetamide compound featuring a 3,5-dimethoxyphenyl group on the acetamide nitrogen and a 3,4-dimethylphenyl substituent on the pyridazinone ring. The electron-donating methoxy and methyl groups may enhance solubility and modulate interactions with hydrophobic binding pockets in biological targets.

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C22H23N3O4/c1-14-5-6-16(9-15(14)2)20-7-8-22(27)25(24-20)13-21(26)23-17-10-18(28-3)12-19(11-17)29-4/h5-12H,13H2,1-4H3,(H,23,26) |

InChI Key |

FNIBOXAKHXTHSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Substitution Reactions:

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, Lewis acids.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits promising anticancer activity. In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines, including:

- SNB-19 : Growth inhibition of 86.61%

- OVCAR-8 : Growth inhibition of 85.26%

- NCI-H40 : Growth inhibition of 75.99%

Moderate activity was observed against other cell lines such as HOP-92 and MDA-MB-231, with growth inhibitions ranging from 51% to 67% .

Neuropharmacological Applications

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also have neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Table 1: Anticancer Activity Summary

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of this compound to SNB-19 cells over a period of 72 hours. Results demonstrated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective properties of the compound involved administering it to animal models subjected to induced neurotoxicity. Behavioral assessments and biochemical analyses indicated improvements in cognitive function and reductions in markers associated with neuronal damage.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds with pyridazinone rings can interact with various enzymes or receptors, modulating their activity. The methoxy and dimethyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to three analogs (Table 1) based on substituent variations and core modifications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: The target compound’s 3,5-dimethoxyphenyl group contrasts with ’s azepan-1-ylsulfonyl and ’s branched heptanyl. Methoxy groups enhance solubility compared to lipophilic alkyl or sulfonyl groups .

Core Modifications: replaces the pyridazinone core with a pyridine ring, reducing hydrogen-bonding capacity but introducing a benzodioxin group for π-π stacking .

Hypothetical Pharmacological Implications

- Target Compound : Methoxy and methyl groups may favor interactions with polar residues in enzyme active sites, similar to kinase inhibitors .

- Analog : Dichloro and sulfonyl groups could enhance binding to hydrophobic pockets (e.g., PRMT5 adaptor proteins) .

- Analog : The heptanyl chain may improve membrane permeability, beneficial for intracellular targets .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This compound features a pyridazine core linked to an acetamide group and substituted phenyl rings, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, N-substituted benzo[d]imidazole derivatives demonstrated promising activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings can enhance potency against specific types of cancer.

Anti-inflammatory Properties

Compounds related to this compound have shown anti-inflammatory effects. For example, derivatives with methoxy substitutions displayed reduced edema in animal models, indicating potential applications in treating inflammatory conditions . The inhibition of pro-inflammatory cytokines and mediators is a common pathway for these compounds.

Bronchodilatory Effects

Some analogs have exhibited pronounced bronchodilatory activity. In guinea pig models, certain N-substituted compounds were found to be significantly more effective than traditional bronchodilators like theophylline, suggesting a potential role in treating respiratory diseases . The structural elements that contribute to this activity include the presence of specific functional groups that interact favorably with receptors involved in bronchial dilation.

Study 1: Anticancer Efficacy

A study focused on a series of N-substituted acetamides revealed that modifications at the 3 and 5 positions of the phenyl ring greatly enhanced cytotoxicity against breast cancer cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics. This highlights the importance of structural optimization in developing effective anticancer agents.

Study 2: Anti-inflammatory Mechanism

In another investigation, an analog of the compound was tested for its effects on carrageenan-induced paw edema in rats. The results indicated a substantial reduction in inflammation markers compared to control groups. Histological analysis confirmed decreased leukocyte infiltration and lower levels of prostaglandins in treated tissues, supporting its potential as an anti-inflammatory agent .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.